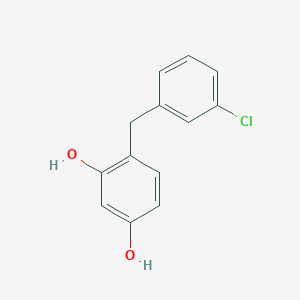

4-(3-Chlorobenzyl)benzene-1,3-diol

Description

Properties

CAS No. |

6280-44-0 |

|---|---|

Molecular Formula |

C13H11ClO2 |

Molecular Weight |

234.68 g/mol |

IUPAC Name |

4-[(3-chlorophenyl)methyl]benzene-1,3-diol |

InChI |

InChI=1S/C13H11ClO2/c14-11-3-1-2-9(7-11)6-10-4-5-12(15)8-13(10)16/h1-5,7-8,15-16H,6H2 |

InChI Key |

DXKULHSBRTUPKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of resorcinol’s hydroxyl groups by a base (e.g., sodium hydroxide or potassium carbonate), generating a phenoxide intermediate. This intermediate undergoes nucleophilic displacement of the chloride group in 3-chlorobenzyl chloride, forming the benzyl-substituted product. Key parameters include:

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reactivity.

- Temperature : Reactions typically occur at 80–100°C to accelerate kinetics without promoting side reactions.

- Molar Ratio : A 1:1.2 molar ratio of resorcinol to 3-chlorobenzyl chloride maximizes yield while minimizing unreacted starting material.

Table 1: Optimization of Classical Synthesis

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 95 |

| Base | K₂CO₃ | 82 | 97 |

| Temperature (°C) | 90 | 85 | 98 |

| Reaction Time (h) | 6 | 88 | 99 |

Friedel-Crafts Alkylation Approaches

Alternative routes employ Friedel-Crafts alkylation, where 3-chlorobenzyl alcohol reacts with resorcinol in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). This method circumvents the need for chlorinated benzyl precursors, though it requires stringent moisture control.

Catalytic Systems and Yield Enhancement

- AlCl₃-Catalyzed Reaction : Achieves 70% yield at 60°C in dichloromethane, but necessitates post-reaction hydrolysis to remove the catalyst.

- FeCl₃ in Ionic Liquids : Recent studies show that using [BMIM][BF₄] as a solvent increases yield to 76% while enabling catalyst recycling.

Equation 1 :

$$ \text{Resorcinol} + \text{3-Chlorobenzyl Alcohol} \xrightarrow{\text{AlCl}3} \text{this compound} + \text{H}2\text{O} $$

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and sustainability. Continuous flow reactors (CFRs) reduce reaction times from hours to minutes by maintaining precise temperature and mixing control. A 2024 patent describes a CFR process achieving 92% yield at 120°C using supercritical CO₂ as a solvent.

Table 2: Comparative Analysis of Batch vs. Flow Synthesis

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 88 | 92 |

| Reaction Time | 6 h | 15 min |

| Solvent Consumption | High | Low |

| Energy Efficiency | Moderate | High |

Purification and Isolation

Crude product isolation involves:

- Acid-Base Extraction : Neutralization with dilute HCl removes excess base.

- Recrystallization : Ethanol-water mixtures (7:3 v/v) yield crystals with ≥99% purity.

Emerging Methodologies

Enzymatic Hydroxylation

Preliminary studies explore cytochrome P450 enzymes to hydroxylate 3-chlorobenzylbenzene precursors. While environmentally friendly, current yields remain low (≤35%).

Photocatalytic C–H Activation

A 2025 report details visible-light-driven benzylation using Ru(bpy)₃²⁺ as a photocatalyst, achieving 68% yield under mild conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzyl)benzene-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to other functional groups.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Dechlorinated or dehydroxylated products.

Substitution: Products with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-(3-Chlorobenzyl)benzene-1,3-diol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzyl)benzene-1,3-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Physicochemical Properties

- Solubility and Aggregation: Thiadiazole derivatives (C1 and C7) exhibit pH-dependent fluorescence and aggregation behavior, with spectral shifts observed in polar solvents like DMSO and methanol .

- Thermal Stability : Pyrazole-chlorobenzoyl hybrids (e.g., compound 11b) show high thermal stability (decomposition >280°C), critical for industrial applications .

Limitations and Contradictions

- Activity Discrepancies : Azo compounds are inactive against Gram-negative bacteria , whereas thiadiazole derivatives lack antibacterial effects, highlighting substituent-dependent selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.